N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazoles and pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkylating agent under controlled conditions.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or a similar reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Thiadiazole and Pyrrolidine Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyethyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Uniqueness
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O4S/c1-3-26-8-7-15-20-21-18(27-15)19-17(24)12-9-16(23)22(11-12)13-5-4-6-14(10-13)25-2/h4-6,10,12H,3,7-9,11H2,1-2H3,(H,19,21,24) |
InChI Key |
JFBGLCFKQQXNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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